Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
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Overview
Description
Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C10H14ClF3N2O4S. It is known for its unique structure, which includes a thiazole ring substituted with chlorine and trifluoromethyl groups, and a tris(2-hydroxyethyl)ammonium cation. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid with tris(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the thiazole ring.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiazole derivatives, while hydrolysis can produce the corresponding carboxylic acid and alcohol .
Scientific Research Applications
Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the thiazole moiety into complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-hydroxyethyl)ammonium 4-halo-2-methylphenoxyacetates
- Tris(2-hydroxyethyl)ammonium salts of synthetic plant hormones
Uniqueness
Tris(2-hydroxyethyl)ammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is unique due to its combination of a thiazole ring with chlorine and trifluoromethyl substituents. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit enhanced activity or selectivity in certain biological assays .
Properties
Molecular Formula |
C11H16ClF3N2O5S |
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Molecular Weight |
380.77 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C6H15NO3.C5HClF3NO2S/c8-4-1-7(2-5-9)3-6-10;6-4-10-2(5(7,8)9)1(13-4)3(11)12/h8-10H,1-6H2;(H,11,12) |
InChI Key |
CUMNGIQDPSTVEX-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)[NH+](CCO)CCO.C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)[O-] |
Origin of Product |
United States |
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